2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a synthetic compound with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol.
Preparation Methods
The synthesis of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms a wide variety of compounds . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used . Industrial production methods often involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is being investigated for its potential therapeutic applications, including its use as an antidepressant . Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the serotonin and dopamine pathways . This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of mood disorders .
Comparison with Similar Compounds
2-Amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is similar to other synthetic cathinones, such as 4’-Methyl-α-pyrrolidinohexiophenone (MPHP) and other piperazine derivatives. it is unique in its specific structural features, which contribute to its distinct pharmacological profile. Similar compounds include 3-(4-arylpiperazin-1-yl)cinnolines and other piperazine-based molecules . These compounds share some chemical properties but differ in their biological activities and applications .
Properties
IUPAC Name |
2-amino-1-(4-cyclohexylpiperazin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h11-12H,2-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFKFYJUULWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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